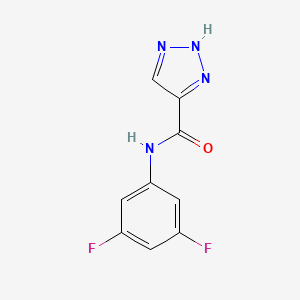

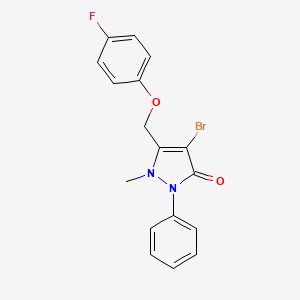

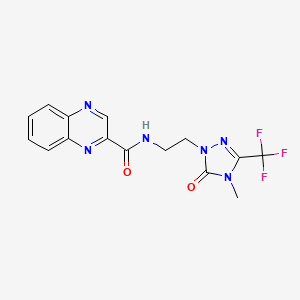

![molecular formula C20H16FN3OS B2500559 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide CAS No. 897465-00-8](/img/structure/B2500559.png)

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been explored in various studies. For instance, the preparation of a morpholinomethyl derivative of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate compound, indicating a multi-step synthetic process . Similarly, novel imidazolium ionic liquids with fluorinated phenylacetamide side chains were synthesized by quaternization of imidazole derivatives with 2-chloro-N-(fluorinatedphenyl)acetamides . Another study reported the synthesis of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives, which also suggests a complex synthetic route involving multiple steps and substituents . These methods highlight the versatility and complexity of synthesizing imidazo[2,1-b][1,3]thiazole derivatives, which often require careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of imidazo[2,1-b][1,3]thiazole derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of a morpholinomethyl derivative was determined using X-ray crystallography, revealing intermolecular interactions that contribute to the supramolecular network . NMR spectroscopy, including 1H, 13C, 11B, 19F, and 31P NMR, has been utilized to fully characterize the synthesized ionic liquids with imidazo[2,1-b][1,3]thiazole frameworks . These studies provide detailed insights into the molecular conformations and electronic structures of the compounds, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b][1,3]thiazole derivatives is influenced by their molecular structure and the presence of substituents. The introduction of various functional groups, such as fluorine atoms or lactam rings, can significantly alter the chemical properties and reactivity of these compounds . The presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity and electrophilicity of the molecules, thereby influencing their participation in chemical reactions. These modifications can be strategically employed to enhance the desired biological activities of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazole derivatives are closely related to their structural features. The introduction of fluorine atoms, for example, can increase the lipophilicity of the molecules, potentially improving their membrane permeability and bioavailability . The presence of specific substituents can also impact the melting points, solubility, and stability of these compounds. Understanding these properties is essential for the development of imidazo[2,1-b][1,3]thiazole derivatives as therapeutic agents, as they directly affect the compounds' pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Cardiotonic Activity

Research has indicated that imidazo[2,1-b]thiazoles, similar to the mentioned compound, possess cardiotonic activity. Studies involving the synthesis of 6-substituted imidazo[2,1-b]thiazoles have shown that the presence of a lactam ring connected to the 5-position can lead to interesting cardiotonic activities, suggesting potential applications in treating heart-related conditions (Andreani et al., 1996).

Antimicrobial Properties

A series of compounds including pyrazole-imidazole-triazole hybrids and other derivatives have demonstrated significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, showing promise in the development of new antimicrobial agents (Punia et al., 2021); (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activity

Studies have focused on the synthesis and biological evaluation of novel derivatives as potent anticancer agents. Specifically, research on 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives has shown strong cytotoxicity against leukemia cells, highlighting the potential for these compounds in cancer treatment (Karki et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, particularly its antifungal and anticancer properties . More research is also needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit broad-spectrum antiproliferative activity against a variety of cancer cell lines .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cell proliferation .

Result of Action

The compound “2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide” has been reported to exhibit antiproliferative activity against a variety of cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell proliferation.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown a range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . The exact enzymes, proteins, and other biomolecules that 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide interacts with are yet to be identified.

Cellular Effects

Similar compounds have shown antiproliferative activity against a broad range of human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJAYUTXJKAMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

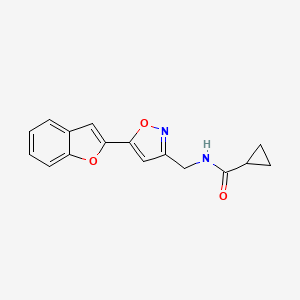

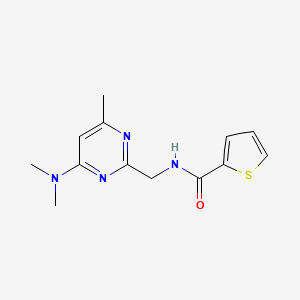

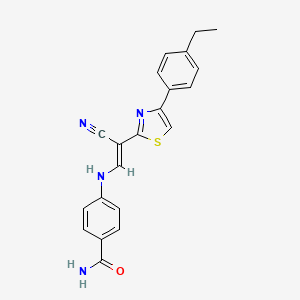

![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)

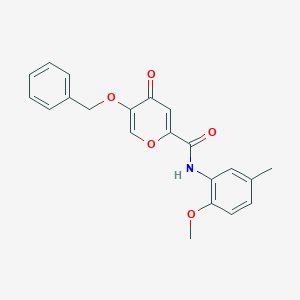

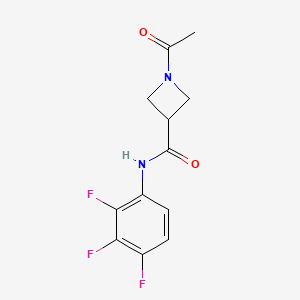

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

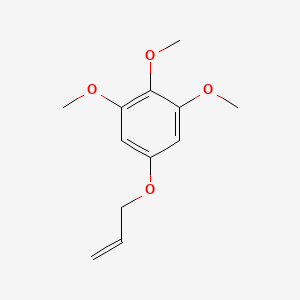

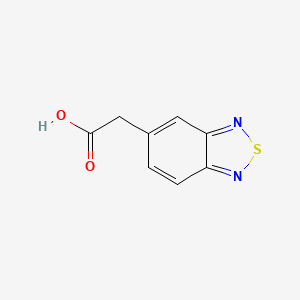

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)